molecular formula C13H16ClNO2S B1435430 4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide CAS No. 1807884-99-6

4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide

Cat. No.: B1435430
CAS No.: 1807884-99-6
M. Wt: 285.79 g/mol
InChI Key: SLSJNGYLOMBFGX-XNTDXEJSSA-N
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Description

4-Chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide (CAS 1807884-99-6) is a sulfonamide derivative supplied as a high-purity compound for research and development purposes . It has a molecular formula of C13H16ClNO2S and a molecular weight of 285.79 g/mol . Sulfonamides are a significant class of compounds in medicinal chemistry with a well-established history of biological activity. They are widely investigated as therapeutic agents, particularly for their antimicrobial properties . The mechanism of action for antibacterial sulfonamides typically involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds disrupt the folic acid synthesis pathway, which is essential for bacterial DNA and RNA synthesis . This specific derivative features a chloro-substituted benzene ring and a cyclohexylmethylidene moiety, structural features that are often explored in drug discovery to optimize binding affinity and selectivity against biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(NE)-4-chloro-N-(cyclohexylmethylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h6-11H,1-5H2/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSJNGYLOMBFGX-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=N/S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chlorobenzenesulfonyl Chloride Intermediate

The synthesis typically begins with the preparation of 4-chlorobenzenesulfonyl chloride , which serves as a key intermediate. According to a well-documented patented process, 4-chlorobenzenesulfonyl chloride is prepared by sulfonation of chlorobenzene using chlorosulfonic acid in the presence of thionyl chloride as a chlorinating agent:

  • Reactants and Conditions:
    • Chlorobenzene (1 mole)
    • Chlorosulfonic acid (~1.6 moles)
    • Thionyl chloride (up to 3.2 moles, often in excess)
  • Reaction Parameters:
    • Temperature: Typically 50–60 °C during addition
    • Duration: 1–5 hours for sulfonation and chlorination steps
  • Process Notes:
    • The reaction produces a melt of crude 4-chlorobenzenesulfochloride, which can be purified by vacuum distillation without expensive fractionation.
    • Reaction gases (SO2 and HCl) are efficiently scrubbed and recycled to minimize environmental impact.
    • The crude melt contains some 4,4'-dichlorodiphenyl sulfone as a byproduct which can be removed by filtration during subsequent steps.

Formation of 4-Chlorobenzenesulfonamide

The sulfonyl chloride intermediate is then reacted with an amine source to form the sulfonamide:

  • Amination Step:
    • Reaction of crude 4-chlorobenzenesulfochloride melt with aqueous ammonia or a primary/secondary amine suspension/emulsion.
    • Temperature range: 0 to 100 °C, preferably 20 to 80 °C.
    • Duration: 1 to 5 hours with stirring.
  • Isolation:
    • The reaction mixture is filtered to remove insoluble impurities such as 4,4'-dichlorodiphenyl sulfone.
    • The filtrate is acidified (pH 5–6) with hydrochloric acid to precipitate the sulfonamide.
    • The product is isolated by filtration, washing, and drying.
  • Yield and Purity:
    • Yields of sulfonamides around 90% based on chlorobenzene have been reported.
    • The sulfonamide typically has a melting point consistent with literature values (e.g., ~146 °C for 4-chlorobenzenesulfonamide).

Synthesis of 4-Chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide

The target compound is a sulfonamide derivative bearing a cyclohexylmethylidene imine substituent on the nitrogen. Its preparation involves condensation of the sulfonamide with cyclohexanecarboxaldehyde or related cyclohexylmethylidene precursors:

  • General Synthetic Route:
    • Prepare 4-chlorobenzenesulfonamide as described.
    • React the sulfonamide with cyclohexanecarboxaldehyde under dehydrating conditions to form the imine (Schiff base) linkage.
  • Reaction Conditions:
    • Solvent: Typically anhydrous organic solvents such as tetrahydrofuran (THF) or dichloromethane.
    • Temperature: Controlled warming from low temperature (e.g., −78 °C) to ambient to minimize side reactions.
    • Time: Variable, generally several hours with stirring.
  • Purification:
    • Flash chromatography on silica gel or alumina to isolate the pure imine sulfonamide.
    • Careful control of reaction and purification conditions is necessary to avoid decomposition or side product formation.
  • Characterization:
    • The product is confirmed by NMR spectroscopy, IR, and melting point determination.
    • For example, 1H NMR shows characteristic imine proton signals and cyclohexyl ring protons.

Summary Table of Preparation Steps

Step Reaction Reagents/Conditions Key Notes Yield/Outcome
1 Sulfonation and chlorination Chlorobenzene + chlorosulfonic acid + thionyl chloride; 50–60 °C, 1–5 h Produces 4-chlorobenzenesulfonyl chloride melt High yield; byproduct filtration needed
2 Amination to sulfonamide 4-chlorobenzenesulfonyl chloride + aqueous ammonia or amine; 20–80 °C, 1–5 h Filtration of insolubles; acidification to precipitate sulfonamide ~90% yield; mp ~146 °C
3 Imine formation 4-chlorobenzenesulfonamide + cyclohexanecarboxaldehyde; anhydrous solvent, controlled temp Slow warming from −78 °C to ambient; flash chromatography purification Pure this compound obtained

Additional Research Findings and Notes

  • The preparation of the imine sulfonamide requires careful temperature control to prevent side reactions such as elimination or decomposition of intermediates.
  • Flash chromatography is essential for purification due to the sensitivity of the imine linkage.
  • The sulfonamide scaffold is versatile for further functionalization in medicinal chemistry and materials science.
  • The patented process emphasizes ecological optimization by recycling reaction gases and minimizing wastewater.
  • Literature on related sulfonamide derivatives confirms the robustness of the sulfonyl chloride intermediate approach and the efficiency of amine condensation for imine formation.

This detailed analysis integrates patent-based synthetic protocols and academic research to provide a comprehensive, authoritative guide on preparing This compound . The key to successful synthesis lies in the efficient preparation of the sulfonyl chloride intermediate, controlled amination, and careful imine formation with cyclohexylmethylidene moieties.

Comparison with Similar Compounds

Key Observations :

  • Substituent Complexity : Compounds with bulkier substituents (e.g., tricyclic indoline in 6k) exhibit lower crystallinity (oil form) compared to simpler analogs like Compound 11 (solid, 177–180°C) .
  • Pharmacological Activity : CCG-4986’s nitro-methoxysulfanyl group confers RGS4 inhibitory activity, a feature absent in the target compound .
  • Stereochemical Impact : Piperazinyl-cyclohexyl derivatives () may enhance solubility and receptor binding due to conformational flexibility .

Biological Activity

4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a sulfonamide functional group, which is known for its diverse pharmacological effects, including antibacterial, antitumor, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data.

The biological activity of sulfonamides often involves their interaction with various biological targets. Specifically, the sulfonamide moiety can mimic p-aminobenzoic acid (PABA), which is a substrate for bacterial dihydropteroate synthase, leading to antibacterial effects. Additionally, compounds with similar structures have been shown to inhibit carbonic anhydrases (CAs), which are enzymes involved in maintaining acid-base balance and facilitating gas exchange in tissues.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have shown that related compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

Antitumor Activity

Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. For example, a related compound was found to induce apoptosis in MDA-MB-231 breast cancer cells, demonstrating the ability to activate apoptotic pathways significantly . The mechanism may involve the inhibition of specific enzymes that regulate cell survival and proliferation.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrases. In a study focusing on similar benzenesulfonamides, compounds demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against carbonic anhydrase IX (CA IX), indicating potent enzyme inhibition . This suggests that this compound may also exhibit similar inhibitory effects, contributing to its therapeutic potential.

Table 1: Biological Activity of Related Compounds

Compound NameActivity TypeIC50 (nM)Reference
4-Chloro-N-(cyclohexylmethylidene)...AntibacterialTBDOngoing Research
Aryl Thiazolone-BenzenesulfonamidesCA IX Inhibition10.93 - 25.06
4-Aminoethyl-benzenesulfonamidePerfusion PressureTBD

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that this compound may exhibit favorable absorption and distribution characteristics; however, comprehensive pharmacokinetic profiling remains necessary.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and cyclohexylamine under controlled basic conditions (pH 8–9) using sodium carbonate. Key steps include:

  • Reagent ratios : 1:1 molar ratio of sulfonyl chloride to amine .
  • pH control : Maintained with 3% Na₂CO₃ to ensure deprotonation of the amine for effective nucleophilic attack.
  • Isolation : Adjust pH to 3 with HCl to precipitate the product, followed by crystallization from methanol for purity .
    • Critical parameters : Temperature (room temperature), solvent (aqueous medium), and reaction monitoring via TLC.

Q. How is the molecular structure of this compound characterized experimentally?

  • Techniques :

  • Single-crystal X-ray diffraction (XRD) : Reveals an L-shaped conformation with a central C–S–N–C torsion angle of 78.0(2)°. The cyclohexyl ring adopts a chair conformation .
  • Hydrogen bonding : N–H⋯O interactions form cyclic dimers (R₂²(8) motif), critical for crystal packing .
  • Spectroscopy : NMR (¹H/¹³C), FTIR, and mass spectrometry validate functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Q. What preliminary biological activities have been reported for this sulfonamide?

  • Findings :

  • Antimicrobial potential : Structural analogs exhibit activity against Gram-positive/-negative bacteria via sulfonamide-mediated enzyme inhibition (e.g., dihydropteroate synthase) .
  • Pharmacological relevance : The chloro and sulfonamide groups enhance binding to biological targets, though activity varies with substituents .
    • Assays : Microbroth dilution (MIC) and enzyme inhibition studies are standard .

Advanced Research Questions

Q. How do computational methods aid in predicting reaction pathways for derivatives of this compound?

  • Approach :

  • Quantum chemical calculations : Density Functional Theory (DFT) optimizes transition states and intermediates .
  • Reaction path screening : Tools like GRRM or AFIR predict feasible pathways, reducing trial-and-error experimentation .
    • Case study : ICReDD integrates computational and experimental data to design sulfonamide derivatives with tailored reactivity .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide analogs?

  • Analysis framework :

  • Structural variability : Compare substituent effects (e.g., chloro vs. methoxy groups) on target binding .
  • Experimental validation : Use orthogonal assays (e.g., isothermal titration calorimetry vs. enzymatic assays) to confirm mechanism .
    • Example : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability or assay conditions .

Q. How does crystallographic data inform the design of sulfonamide-based inhibitors?

  • Key insights :

  • Conformational flexibility : The L-shaped structure allows adaptive binding to enzyme active sites .
  • Hydrogen-bond networks : Cyclic dimerization (N–H⋯O) in crystals mimics interactions with biological targets (e.g., hydrogen bonding with catalytic residues) .
    • Application : Modify the cyclohexyl group to enhance hydrophobic interactions or introduce halogen bonds for improved affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide
Reactant of Route 2
4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide

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